3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This particular compound is characterized by the presence of methoxy groups and a thiadiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine.
Activation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]aniline.
Substitution: Formation of 3,5-dihalo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: The compound can modulate pathways related to antioxidant defense and inflammatory response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(pentan-3-yl)benzamide
- 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Uniqueness
3,5-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature enhances its potential as an antimicrobial and antioxidant agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-5-10(6-2)15-18-19-16(23-15)17-14(20)11-7-12(21-3)9-13(8-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJXQESPFNAPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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